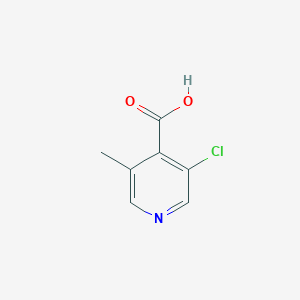
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene is an organophosphorus compound derived from the heterocycle xanthene. It is commonly used as a bidentate ligand in various metal-catalyzed reactions due to its wide bite angle, which enhances its effectiveness in catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene can be achieved through several methods. One common synthetic route involves the reaction of phenol with diphenylphosphine chloride in the presence of a base . Another method includes the reaction of 9,10-dibromoanthracene with diphenylphosphine under specific conditions .
Industrial Production Methods
In an industrial setting, the compound can be synthesized by reacting bis(2-diphenylphosphinophenyl) ether with trifluoromethanesulfonic acid in toluene solvent at elevated temperatures . This method yields a high purity product suitable for large-scale applications.
化学反応の分析
Types of Reactions
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene undergoes various types of reactions, including:
Cross Couplings: Utilized in Buchwald-Hartwig cross-coupling reactions.
C-X Bond Formation: Involved in the formation of carbon-halogen bonds.
Hydroformylation: Used in the hydroformylation of alkenes.
Miyaura Borylation: Participates in borylation reactions.
Stille Coupling: Engages in Stille coupling reactions.
Suzuki-Miyaura Coupling: Commonly used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
The compound is often used with palladium or ruthenium catalysts in organic solvents such as tetrahydrofuran (THF) or toluene . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions include various heterocycles, alkylated methylene compounds, and complex organic molecules used in pharmaceuticals and materials science .
科学的研究の応用
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene has a wide range of applications in scientific research:
作用機序
The compound acts as a bidentate ligand, coordinating with metal centers through its phosphorus atoms. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
類似化合物との比較
Similar Compounds
XPhos: Another bidentate ligand with similar applications in cross-coupling reactions.
RuPhos: Used in ruthenium-catalyzed reactions.
SPhos: Employed in palladium-catalyzed reactions.
DPPF: A diphosphine ligand used in various catalytic processes.
Uniqueness
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene is unique due to its particularly wide bite angle, which enhances its effectiveness in catalysis compared to other similar ligands . This property makes it highly valuable in complex organic synthesis and industrial applications.
特性
CAS番号 |
1265-03-8 |
|---|---|
分子式 |
C39H32OP2 |
分子量 |
578.618302 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)

